N-(2-adamantyl)-2-[3-(propan-2-ylamino)piperidin-1-yl]acetamide
Description
N-(2-adamantyl)-2-[3-(propan-2-ylamino)piperidin-1-yl]acetamide is a synthetic organic compound that belongs to the class of adamantane derivatives. These compounds are known for their unique cage-like structure, which imparts significant stability and lipophilicity. The adamantane moiety is often used in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drugs.
Properties
IUPAC Name |
N-(2-adamantyl)-2-[3-(propan-2-ylamino)piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35N3O/c1-13(2)21-18-4-3-5-23(11-18)12-19(24)22-20-16-7-14-6-15(9-16)10-17(20)8-14/h13-18,20-21H,3-12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBVINGNRXKEPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCCN(C1)CC(=O)NC2C3CC4CC(C3)CC2C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-adamantyl)-2-[3-(propan-2-ylamino)piperidin-1-yl]acetamide typically involves the following steps:
Formation of the Adamantyl Moiety: The adamantane structure can be synthesized through various methods, including the hydrogenation of dicyclopentadiene or the rearrangement of tricyclo[3.3.1.1^3,7]decane.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an adamantyl halide.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of an adamantyl-piperidine intermediate with an acylating agent such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-adamantyl)-2-[3-(propan-2-ylamino)piperidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetamide group to an amine.
Substitution: The adamantyl and piperidine moieties can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids, depending on the specific substitution reaction.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its stability and lipophilicity.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-adamantyl)-2-[3-(propan-2-ylamino)piperidin-1-yl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantyl moiety can enhance membrane permeability, allowing the compound to reach intracellular targets more effectively.
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane structure.
Memantine: Used in the treatment of Alzheimer’s disease, also containing an adamantane moiety.
Rimantadine: Another antiviral drug with structural similarities.
Uniqueness
N-(2-adamantyl)-2-[3-(propan-2-ylamino)piperidin-1-yl]acetamide is unique due to the presence of both the adamantyl and piperidine moieties, which can confer distinct pharmacokinetic and pharmacodynamic properties compared to other adamantane derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
